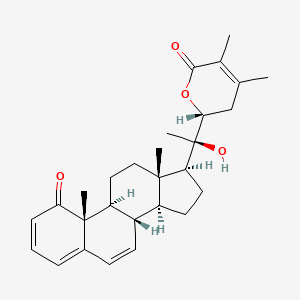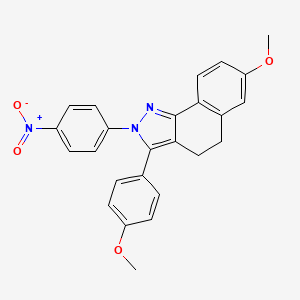
N1-Propargylpseudouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Propargylpseudouridine is a modified nucleoside analogue that has garnered attention for its unique chemical properties and potential applications in various scientific fields. It is a derivative of pseudouridine, which is a naturally occurring nucleoside found in RNA. The modification involves the addition of a propargyl group, which introduces an alkyne functionality, making it a valuable reagent in click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Propargylpseudouridine can be synthesized through a multi-step chemical process. The synthesis typically starts with pseudouridine, which undergoes a series of chemical reactions to introduce the propargyl group at the N1 position. The key steps involve:
- Protection of the hydroxyl groups on the ribose moiety.
- Activation of the N1 position for nucleophilic substitution.
- Introduction of the propargyl group using a suitable propargylating agent.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-Propargylpseudouridine is known to undergo various chemical reactions, including:
Click Chemistry Reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the N1 position.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Propargylating Agents: Used to introduce the propargyl group during synthesis.
Protecting Groups: Employed to protect functional groups during multi-step synthesis.
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions with azides.
Substituted Nucleosides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N1-Propargylpseudouridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of N1-Propargylpseudouridine primarily involves its incorporation into RNA molecules, where it can influence RNA structure and function. The alkyne group allows for further chemical modifications through click chemistry, enabling the attachment of various functional groups or labels. This can be used to study RNA interactions, stability, and cellular localization.
Comparison with Similar Compounds
N1-Propargylpseudouridine can be compared with other modified nucleosides such as:
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position, known for its use in mRNA vaccines.
Pseudouridine: The parent compound, which is a naturally occurring nucleoside in RNA.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position of cytidine, used in epigenetic studies.
This compound is unique due to its alkyne functionality, which allows for versatile chemical modifications through click chemistry, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C12H14N2O6 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-14-4-6(11(18)13-12(14)19)10-9(17)8(16)7(5-15)20-10/h1,4,7-10,15-17H,3,5H2,(H,13,18,19)/t7-,8?,9+,10+/m1/s1 |
InChI Key |
KMLHIDMUNPEGKF-ITRGKUQCSA-N |
Isomeric SMILES |
C#CCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C#CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)


![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)





![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
